molecular formula C10H15NO3S B5751239 N-(2-ethoxyphenyl)ethanesulfonamide

N-(2-ethoxyphenyl)ethanesulfonamide

Cat. No.: B5751239
M. Wt: 229.30 g/mol
InChI Key: IIYBTSNLYBHSCR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)ethanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not available in the public domain, its structure suggests potential as a key intermediate or target for developing novel bioactive molecules. Research on closely related ethanesulfonamide derivatives has identified them as a promising class of compounds, particularly as orally active endothelin-A (ET A ) receptor antagonists . This implies potential application in cardiovascular research for the study of hypertension, as ET A receptor antagonists can inhibit the pressor effects induced by endothelin-1. The core structure of this compound, featuring an ethanesulfonamide group linked to a 2-ethoxyphenyl ring, is characteristic of compounds that can interact with specific biological targets. The ethoxy group on the phenyl ring may influence the compound's binding affinity and metabolic stability. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific receptors. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety guidelines when handling this compound.

Properties

IUPAC Name

N-(2-ethoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-8-6-5-7-9(10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYBTSNLYBHSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)ethanesulfonamide typically involves the reaction of 2-ethoxyaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethoxyaniline+ethanesulfonyl chlorideThis compound+HCl\text{2-ethoxyaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxyaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (Compound 6s)
  • Molecular Formula : C₂₄H₂₄N₂O₈S
  • Key Features: Incorporates a nitro group (-NO₂) at the 3-position and multiple methoxy groups (-OCH₃) on the phenyl rings. The ethenesulfonamide backbone introduces rigidity compared to the ethanesulfonamide in the target compound.
  • Synthesis : Synthesized via dehydration of a hydroxy intermediate, yielding 58% as a yellow solid with a melting point of 172–174°C .
  • Biological Relevance: Not explicitly stated, but nitro and methoxy groups are often associated with enhanced reactivity or antimicrobial activity.
(b) N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide
  • Molecular Formula: C₂₀H₁₉NO₃S
  • Key Features: Contains a benzyl group (-CH₂C₆H₅) and a methoxyphenyl substituent.
  • Stereochemical Purity : 99% enantiomeric purity, with [α]D²⁰ = +2.5 (in CHCl₃) .

Analogues with Pharmacological Activity

(a) LY487379 (BINA)
  • Molecular Formula : C₂₁H₁₈F₃N₂O₄S·HCl
  • Key Features: A trifluoroethylsulfonamide with a pyridinylmethyl group and methoxyphenoxy substituent. Acts as a mGlu2R positive allosteric modulator (PAM), showing high selectivity for mGlu2 receptors over other subtypes .
  • Safety : Safety data sheets confirm handling precautions due to its hydrochloride salt form .
(b) N-(4-(2-Aminoethoxy)phenyl)ethanesulfonamide (Compound 30a)
  • Molecular Formula : C₁₀H₁₄N₂O₃S (assuming ethanesulfonamide core)
  • Key Features: Substituted with an aminoethoxy group (-OCH₂CH₂NH₂), enhancing hydrophilicity compared to the ethoxy group in the target compound.
  • Synthesis : Prepared via N-alkylation, a common method for sulfonamide derivatives .
  • Potential Use: Amino groups may improve solubility for drug delivery applications.

Analogues with Hydrophilic Modifications

Ethanesulfonamide, 2-[(4-aminophenyl)amino]-N-(2-hydroxyethyl)- (CAS 863552-33-4)
  • Molecular Formula : C₁₀H₁₇N₃O₃S
  • Key Features: Features a hydroxyethyl (-CH₂CH₂OH) and aminophenylamino group, significantly increasing hydrophilicity.
  • Molecular Weight : 259.325 g/mol .
  • Applications: The hydroxy and amino groups suggest utility in aqueous formulations or as intermediates in prodrug synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical Properties Biological Activity
N-(2-ethoxyphenyl)ethanesulfonamide C₁₀H₁₅NO₃S 229.296 2-ethoxyphenyl, ethanesulfonamide Not reported Not explicitly stated
LY487379 (BINA) C₂₁H₁₈F₃N₂O₄S·HCl 493.89 Trifluoro, pyridinylmethyl Not reported mGlu2R PAM
Compound 6s C₂₄H₂₄N₂O₈S 500.52 Nitro, trimethoxyphenyl 172–174°C Synthetic intermediate
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide C₂₀H₁₉NO₃S 361.44 Benzyl, methoxyphenyl Not reported Structural studies
CAS 863552-33-4 C₁₀H₁₇N₃O₃S 259.325 Hydroxyethyl, aminophenylamino Not reported Hydrophilic intermediate

Key Findings and Implications

  • Structural Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., -NO₂ in Compound 6s) or bulky substituents (e.g., benzyl in N-Benzyl derivatives) can modulate receptor selectivity and metabolic stability .
  • Pharmacological Selectivity : LY487379’s trifluoro and pyridinyl groups enhance mGlu2R specificity, a critical factor in CNS drug design .
  • Solubility Considerations: Hydrophilic modifications (e.g., aminoethoxy or hydroxyethyl groups) improve aqueous solubility, advantageous for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-ethoxyphenyl)ethanesulfonamide, and how do reaction conditions influence yield?

  • The synthesis typically involves nucleophilic substitution or dehydration reactions. For example, dehydration of intermediates like 2-hydroxy-N-(4-methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethanesulfonamide under controlled conditions (e.g., reflux in toluene) yields sulfonamide derivatives with ~58% efficiency . Optimizing solvent choice (e.g., dichloromethane or DMF) and base catalysts (e.g., triethylamine) is critical for reducing side reactions and improving purity .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For sulfonamides, key peaks include S=O stretching vibrations (~1350–1150 cm⁻¹ in IR) and distinct aromatic proton shifts in NMR (δ 6.5–8.0 ppm). Crystallographic data from related compounds (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) confirm structural motifs like sulfonamide linkage geometry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Polar aprotic solvents (e.g., ethanol or acetone) at controlled cooling rates (e.g., 0.5°C/min) yield high-purity crystals. For example, analogs like (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide achieve >95% purity via slow recrystallization from ethanol .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the ethoxyphenyl ring) affect biological activity?

  • Substitutions alter target binding and solubility. For instance, nitro or methoxy groups at specific positions enhance anticancer activity in sulfonamide derivatives by modulating interactions with kinases or tubulin . Quantitative structure-activity relationship (QSAR) studies suggest that electron-withdrawing groups improve metabolic stability but may reduce solubility .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 255 nm) is standard. For impurities <0.1%, tandem mass spectrometry (LC-MS/MS) with a C18 column and acetonitrile/water gradient achieves detection limits of 0.01% .

Q. How does the compound behave under physiological pH conditions, and what are its degradation pathways?

  • Sulfonamides generally hydrolyze under acidic conditions (pH <3) via cleavage of the S-N bond. Kinetic studies of analogs show t₁/₂ ~12–24 hours in simulated gastric fluid (pH 1.2), with degradation products identified as ethanesulfonic acid and 2-ethoxyaniline via LC-MS .

Methodological Guidance

Designing a stability study for this compound under varying temperatures and humidity levels:

  • Use ICH Q1A(R2) guidelines: Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 0–6 months. Monitor degradation via HPLC and FTIR. For accelerated conditions (40°C), degradation rates correlate with Arrhenius kinetics (activation energy ~80 kJ/mol for related sulfonamides) .

Resolving contradictory bioactivity data across studies:

  • Contradictions often stem from assay variability (e.g., cell line specificity). Validate results using orthogonal assays: Compare in vitro cytotoxicity (MTT assay) with target-binding assays (e.g., SPR or fluorescence polarization). For example, discrepancies in IC₅₀ values for sulfonamide analogs were resolved by standardizing ATP concentrations in kinase inhibition assays .

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